molecular formula C12H9N B1624598 1-Cyano-7-methylnaphthalene CAS No. 38879-97-9

1-Cyano-7-methylnaphthalene

Cat. No.: B1624598
CAS No.: 38879-97-9
M. Wt: 167.21 g/mol
InChI Key: SHAQJHACORKYGS-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Chemistry and Materials Science

The naphthalene (B1677914) framework, a simple bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic chemistry. The introduction of functional groups, such as a cyano (-CN) and a methyl (-CH₃) group, onto this scaffold, as seen in 1-Cyano-7-methylnaphthalene, dramatically influences the molecule's electronic properties, reactivity, and potential applications.

The cyano group is a strong electron-withdrawing group, which can activate the naphthalene ring system for certain chemical transformations. This makes cyanonaphthalenes, including the 7-methyl isomer, valuable intermediates in the synthesis of more complex organic molecules. For instance, the nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening pathways to a diverse range of chemical architectures. The presence of the methyl group, an electron-donating group, further modulates the electronic landscape of the molecule, influencing its reactivity and photophysical properties.

In the realm of materials science, the unique combination of the naphthalene core and the polar cyano group imparts interesting optical and electronic characteristics. Naphthalene derivatives are known for their use in organic solid-state laser dyes due to their ability to shift emission colors without sacrificing optical properties and their enhanced stability. rsc.org The introduction of a cyano group can enhance fluorescence quantum yields. researchgate.netrsc.org This suggests that this compound and its isomers could be potential candidates for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic devices. Research into cyanostilbene derivatives, which share the cyano-aromatic motif, has shown their potential in creating luminescent liquid crystals with applications in displays and sensors. nih.gov While direct research on this compound in these specific applications is not abundant, the known properties of related compounds highlight its potential.

Relevance in Interstellar and Atmospheric Chemical Environments

Perhaps one of the most intriguing aspects of cyanonaphthalenes is their detection in the interstellar medium (ISM). The discovery of 1- and 2-cyanonaphthalene in the Taurus Molecular Cloud (TMC-1) marked a significant milestone as the first definitive identification of polycyclic aromatic hydrocarbons (PAHs) in space. aip.orgarxiv.orgnih.govnih.govnsf.gov These molecules are believed to be formed through gas-phase reactions involving smaller organic precursors. arxiv.orgnih.govnih.gov

The presence of a cyano group provides these molecules with a significant dipole moment, which facilitates their detection via radio astronomy. researchgate.net While this compound itself has not yet been specifically identified in the ISM, the detection of its parent compounds suggests that substituted derivatives could also be present. The study of these molecules in astrophysical contexts is crucial for understanding the complex chemical processes that occur in space and the potential origins of prebiotic molecules. nih.gov The abundance of cyanonaphthalene isomers in TMC-1 has been found to be higher than predicted by some astrochemical models, prompting further investigation into their formation and destruction pathways. aanda.org

Isomeric Relationships and Structural Considerations within Cyanonaphthalene Derivatives

Isomerism plays a critical role in determining the physical and chemical properties of cyanonaphthalene derivatives. The positions of the cyano and methyl groups on the naphthalene ring system lead to a variety of structural isomers, each with its own unique characteristics.

The parent naphthalene molecule has two distinct positions for monosubstitution: the α-position (1, 4, 5, 8) and the β-position (2, 3, 6, 7). Consequently, there are two primary isomers of cyanonaphthalene: 1-cyanonaphthalene and 2-cyanonaphthalene. Theoretical studies have shown that the relative stability of these isomers can be influenced by factors such as the electronic state. aip.org For instance, in the ground state (S₀), 2-cyanonaphthalene is slightly more stable than 1-cyanonaphthalene. aip.org

The specific arrangement of the cyano and methyl groups in this compound results in a particular distribution of electron density and a specific molecular geometry, which are key to its behavior in both laboratory and astrophysical environments.

Data Tables

Table 1: Physical and Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound38879-97-9C₁₂H₉N167.21
1-Cyanonaphthalene86-53-3C₁₁H₇N153.18
2-Cyanonaphthalene613-46-7C₁₁H₇N153.18
1-Methylnaphthalene (B46632)90-12-0C₁₁H₁₀142.20
2-Methylnaphthalene (B46627)91-57-6C₁₁H₁₀142.20
1-Cyano-4-methylnaphthalene (B1295425)36062-93-8C₁₂H₉N167.21
2-Cyano-7-methylnaphthalene38879-96-8C₁₂H₉N167.21

Data sourced from PubChem and other chemical databases. nih.govepa.govwikipedia.orgnih.govnih.gov

Table 2: Spectroscopic Data for Selected Naphthalene Derivatives

CompoundAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Solvent
Naphthalene275, 286322, 336Cyclohexane
1-Methylnaphthalene286322, 336Cyclohexane
1-(Trimethylsilyl)naphthalene284327, 341Cyclohexane
1,4-Bis(trimethylsilyl)naphthalene296337, 350Cyclohexane
4-Methoxy-1-(trimethylsilyl)naphthalene302345Cyclohexane
5-Cyano-1-(trimethylsilyl)naphthalene312358Cyclohexane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylnaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAQJHACORKYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452935
Record name 1-Cyano-7-methylnaphthalene
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Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38879-97-9
Record name 7-Methyl-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38879-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-7-methylnaphthalene
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Advanced Spectroscopic Characterization of 1 Cyano 7 Methylnaphthalene and Its Analogs

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to the types of bonds and their arrangements.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of 1-Cyano-7-methylnaphthalene. The primary absorption bands observed in an FT-IR spectrum correspond to the stretching and bending vibrations of specific bonds within the molecule. For this compound, the most prominent peaks are associated with the C≡N (nitrile) group, aromatic C-H bonds, and the methyl (CH₃) group.

The nitrile group (C≡N) typically exhibits a sharp and strong absorption band in the region of 2222-2260 cm⁻¹. instanano.com The aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹, while the C-H stretching vibrations of the methyl group appear in the 2840-3000 cm⁻¹ region. instanano.comlibretexts.org Furthermore, C-H bending vibrations for the methyl group and in-ring C-C stretching vibrations for the naphthalene (B1677914) core provide additional structural confirmation. libretexts.orgieeesem.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2222-2260Weak to Medium, Sharp
Aromatic C-HStretching3000-3100Medium
Methyl (C-H)Stretching2840-3000Medium
Aromatic C=CIn-ring Stretching1500-1600Medium to Weak
Methyl (C-H)Bending~1450 and ~1375Medium

Low-Temperature Mid-Infrared Gas Phase Vibrational Studies

To gain a more refined understanding of the vibrational modes of this compound and its analogs, low-temperature mid-infrared gas-phase studies can be employed. This technique provides highly resolved spectra by minimizing intermolecular interactions and rotational broadening that are present in condensed phases.

In a study on the related 1-cyanonaphthalene cation (1-CNN⁺), low-temperature gas-phase vibrational spectroscopy revealed a dominant CN-stretch at 4.516 μm (approximately 2214 cm⁻¹) and weaker C-H modes near 3.2 μm (approximately 3125 cm⁻¹). rsc.org Such studies, often complemented by quantum-chemical calculations, allow for a precise assignment of vibrational frequencies to specific molecular motions, aiding in the detailed characterization of the molecule's structure and electronic properties. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound provides valuable information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons on the naphthalene ring will appear as a complex pattern of multiplets in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are determined by the positions of the cyano and methyl substituents. The protons of the methyl group will give rise to a singlet in the upfield region, generally around 2.5 ppm. The integration of these signals confirms the number of protons in each environment. For comparison, the methyl protons in 1-methylnaphthalene (B46632) appear at approximately 2.65 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The carbon atom of the nitrile group (C≡N) is typically found in the range of 110-125 ppm. The quaternary carbons of the naphthalene ring to which the substituents are attached, as well as the other ring carbons, will resonate in the aromatic region (approximately 120-150 ppm). libretexts.orgchemicalbook.com The carbon of the methyl group will appear at a much higher field, typically around 20-30 ppm. scielo.org.bo The specific chemical shifts can be influenced by the electron-withdrawing nature of the cyano group and the electron-donating nature of the methyl group. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HAromatic (Naphthalene-H)7.0 - 8.5
¹HMethyl (-CH₃)~2.5
¹³CNitrile (-C≡N)110 - 125
¹³CAromatic (Naphthalene-C)120 - 150
¹³CMethyl (-CH₃)20 - 30

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the neighboring aromatic protons on the naphthalene rings, helping to trace the connectivity within each ring. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chyoutube.com This is crucial for assigning the signals of the protonated carbons in the naphthalene ring and confirming the assignment of the methyl group's proton and carbon signals. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. epfl.chyoutube.com This is particularly useful for identifying the positions of the substituents on the naphthalene ring. For instance, correlations would be expected between the methyl protons and the C-7 carbon, as well as the adjacent ring carbons. Similarly, correlations between aromatic protons and the nitrile carbon would help to confirm the position of the cyano group. epfl.chnih.gov

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry Techniques

Mass spectrometry encompasses a suite of analytical techniques used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of compounds, as well as for probing the energetic and vibrational properties of their cations.

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy (typically within 5 ppm). nih.gov This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas. For this compound (C₁₂H₉N), HR-MS can confirm its elemental formula by providing an exact mass measurement that is distinct from other isobaric compounds.

The theoretical exact mass of this compound is calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, and ¹⁴N). This value serves as a reference for experimental determination. For instance, the related isomer 1-cyano-4-methylnaphthalene (B1295425) has a computed exact mass of 167.0735 Da. nih.gov Any deviation between the measured mass and the theoretical value is reported in parts per million (ppm) and is a key indicator of the measurement's accuracy. In studies of naphthalene metabolites, HR-MS with a resolving power of 60,000 has been used to achieve mass accuracies of 5 ppm or better, enabling the confident identification of specific adducts. nih.gov

Table 1: Elemental Composition and Exact Mass of this compound

Property Value
Molecular Formula C₁₂H₉N
Constituent Atoms 12 Carbon, 9 Hydrogen, 1 Nitrogen
Nominal Mass 167 g/mol

Note: The exact mass is based on the most abundant isotopes of each element.

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique that provides precise values for the adiabatic ionization energies (AIE) of molecules and reveals the vibrational structure of the resulting cations. researchgate.netnih.gov The method involves two-photon ionization via a resonant intermediate electronic state (S₁), allowing for the detection of ions produced with near-zero kinetic energy.

For 1-cyanonaphthalene, the AIE has been determined to be 69,466 ± 5 cm⁻¹ (8.6127 ± 0.0006 eV). researchgate.netresearchgate.net The MATI spectrum of the 1-cyanonaphthalene cation displays several distinct bands corresponding to in-plane ring deformation vibrations. researchgate.net Similarly, studies on 1-methylnaphthalene and 2-methylnaphthalene (B46627) have yielded their AIEs and characterized their cation vibrations. researchgate.netnih.gov The introduction of a methyl group generally lowers the ionization energy compared to the parent naphthalene molecule (AIE = 65,687 cm⁻¹). researchgate.net The cyano group, being electron-withdrawing, increases the ionization energy. Therefore, the AIE of this compound is expected to be a balance of these opposing electronic effects.

Analysis of the MATI spectra indicates that the geometry and vibrational coordinates of the cation in its ground state (D₀) are very similar to those of the neutral molecule in its first electronically excited state (S₁). researchgate.net

Table 2: Adiabatic Ionization Energies and Cationic Vibrational Frequencies for Naphthalene Analogs

Compound Adiabatic Ionization Energy (cm⁻¹) Key Cationic Vibrational Frequencies (cm⁻¹)
1-Cyanonaphthalene 69,466 ± 5 researchgate.netresearchgate.net 416, 472, 516, 669, 852 researchgate.net
1-Methylnaphthalene Not specified, but lower than naphthalene researchgate.net Not specified, hindered methyl torsion researchgate.netnih.gov
2-Methylnaphthalene Not specified, but lower than naphthalene researchgate.net In-plane ring deformations coupled with methyl torsion researchgate.netnih.gov

Data sourced from MATI spectroscopy studies.

Photoionization Efficiency (PIE) curve analysis is a technique used to study photoionization processes by measuring the ion yield as a function of photon energy. nih.gov A PIE curve plots the number of ions produced against the energy of the vacuum ultraviolet (VUV) photons used for ionization. The onset of the curve provides a measurement of the ionization energy of the molecule. chemrxiv.org

Detailed analysis of the vibronic structure within the PIE curve can yield information about the geometry and vibrational frequencies of the cation formed. chemrxiv.org Studies on naphthalene have used PIE curve analysis to investigate its formation pathways in high-temperature environments. By fitting the experimental PIE curve with reference curves of known isomers, the branching ratios of different products can be determined. nih.gov For naphthalene, the PIE curve was attributed to the electronic transition from the neutral ground state (S₀) to the first excited cationic state (D₁), with an origin at 8.14 eV. chemrxiv.org The vibronic structure in the spectrum is often dominated by totally symmetric vibrational modes. chemrxiv.org For this compound, PIE analysis could similarly be used to determine its ionization energy and probe the vibrational modes of its cation.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light. These techniques provide insight into molecular structure, bonding, and photophysical behavior such as fluorescence.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For aromatic molecules like naphthalene derivatives, the spectra are characterized by distinct absorption bands corresponding to π → π* transitions.

The UV-Vis spectrum of naphthalene features a strong absorption band around 220 nm (S₃ ← S₀ transition). aanda.org The introduction of substituents like methyl (-CH₃) and cyano (-CN) groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity. For methylnaphthalenes, a slight redshift is observed compared to naphthalene. researchgate.netaanda.org For instance, the S₃ ← S₀ transition for 1-methylnaphthalene is centered around 224 nm. aanda.org Cyanonaphthalenes also show characteristic absorption profiles. researchgate.netresearchgate.net The absorption spectrum of this compound is expected to be a composite of the effects from both the methyl and cyano substituents on the naphthalene chromophore. Recent studies on solid additives for solar cells showed that the UV-Vis absorption spectra of various methylnaphthalene derivatives were measured to investigate optical properties. rsc.org

Table 3: Key UV-Vis Absorption Bands for Naphthalene and its Derivatives

Compound Transition Absorption Maximum (λₘₐₓ)
Naphthalene S₃ ← S₀ ~211-221 nm aanda.org
1-Methylnaphthalene S₃ ← S₀ ~224 nm aanda.org

Absorption maxima can vary depending on the solvent and temperature.

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. An exciplex (excited-state complex) is a transient complex formed between a molecule in an excited state and another molecule in the ground state. oldcitypublishing.com If the donor and acceptor moieties are part of the same molecule, intramolecular exciplex formation can occur. rsc.org

Exciplex emission is characterized by a broad, structureless, and significantly red-shifted fluorescence band compared to the emission of the individual chromophores. oldcitypublishing.com Its formation and emission are highly sensitive to solvent polarity. In the case of this compound, the naphthalene ring can act as an electron donor and the cyano group as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer can occur, leading to the formation of an exciplex state. Studies on other cyano-functionalized aromatic systems and naphthylalkylamines have demonstrated such intramolecular exciplex formation. rsc.orgdntb.gov.ua The fluorescence spectrum would be expected to show a dual emission in certain solvents: a structured band at shorter wavelengths corresponding to the locally excited state of the methylnaphthalene moiety, and a broad, featureless band at longer wavelengths corresponding to the intramolecular exciplex emission.

The formation of an exciplex is a key feature in some organic light-emitting diodes (OLEDs) and can lead to thermally activated delayed fluorescence (TADF). oldcitypublishing.comnih.gov

Rotational Spectroscopy for Gas-Phase Species and Astronomical Detection

Rotational spectroscopy is an exceptionally high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the transition frequencies, it is possible to determine the moments of inertia and, consequently, the exact three-dimensional structure of a molecule with high accuracy. This method is particularly powerful for distinguishing between isomers, as each unique structure possesses a distinct set of rotational constants.

Millimeter-Wave and Sub-Millimeter-Wave Spectroscopy

Millimeter-wave (mm-wave) and sub-millimeter-wave (sub-mm-wave) spectroscopy are branches of rotational spectroscopy that are crucial for studying a wide range of molecules, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. These techniques are instrumental in the fields of physical chemistry, astrochemistry, and analytical chemistry. researchgate.netnih.gov

The interaction of a molecule's permanent dipole moment with electromagnetic radiation in the millimeter (30-300 GHz) and sub-millimeter (300 GHz - 3 THz) range induces transitions between rotational energy levels. For a molecule like this compound, which has a permanent dipole moment due to the cyano group, its rotational spectrum will consist of a dense series of sharp absorption lines. The precise frequencies of these transitions are dictated by the molecule's principal moments of inertia (Ia, Ib, Ic), which are, in turn, determined by its mass distribution and geometry.

Recent advancements in chirped-pulse broadband spectrometers have revolutionized this field, allowing for the rapid acquisition of spectra over wide frequency ranges. researchgate.net This capability is essential for analyzing complex mixtures and identifying new species without prior knowledge of their spectral signatures. researchgate.net Simulated rotational spectra, based on computationally predicted molecular structures, are vital for guiding laboratory studies and astronomical searches. For example, simulations for isomers of the C3H3NO family show characteristic intense spectra, often with peaks around 300 GHz, which is valuable for planning experimental work. nih.gov

Derivation of Rotational Constants for Isomer Identification

The primary output of a rotational spectroscopy experiment is a set of rotational constants (A, B, C), which are inversely proportional to the moments of inertia. These constants are considered a fundamental molecular fingerprint, as they are exquisitely sensitive to the atomic arrangement. Even subtle structural differences between isomers, such as the position of the methyl and cyano groups on the naphthalene frame, will result in measurably different rotational constants. researchgate.net

The process of isomer identification involves the following steps:

Quantum Chemical Calculations: The geometries of possible isomers are optimized using computational methods, such as density functional theory (DFT) or coupled-cluster theory. From these structures, theoretical rotational constants are calculated. nih.gov

Experimental Spectrum Acquisition: The rotational spectrum of the sample is recorded.

Spectral Fitting: The measured transition frequencies are fitted to a rotational Hamiltonian model, which yields the experimental rotational constants. researchgate.net

Comparison and Identification: The experimentally determined constants are compared with the theoretically predicted values for all candidate isomers. A close match provides an unambiguous identification of the isomer present in the sample. researchgate.netnih.gov

This methodology is so precise that it can differentiate between constitutional isomers (regioisomers), diastereomers, and even isotopologues. researchgate.net The table below illustrates how computed rotational constants are used to distinguish between different isomers of a molecular family, a technique directly applicable to identifying specific cyanomethylnaphthalene isomers.

Table 1: Comparison of Experimental and Computed Equilibrium Rotational Constants (MHz) for C3H3NO Isomers nih.gov
IsomerConstantComputedExperimentalDifference (%)
Z-syn-vinylisocyanateA10156.910148.40.08
B4949.04947.60.03
C3326.03325.20.02
OxazoleA9677.19677.2-0.00
B9316.49321.4-0.05
C4743.84746.0-0.05
PyruvonitrileA7827.77829.7-0.03
B3799.33802.2-0.08
C2568.22570.0-0.07

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on crystalline solids provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction (SCXRD) Methodologies

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. sevenstarpharm.com The technique requires a well-ordered single crystal of the compound of interest. When a beam of monochromatic X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov

The analysis of the positions and intensities of these spots allows for the calculation of an electron density map of the repeating unit within the crystal (the unit cell). From this map, a precise model of the molecule can be built. SCXRD provides unambiguous data on:

Atomic Connectivity and Bond Lengths/Angles: It confirms the chemical structure and provides precise geometric parameters. sevenstarpharm.com

Conformation and Stereochemistry: It reveals the three-dimensional shape of the molecule and its absolute configuration in chiral molecules. sevenstarpharm.com

Crystal Packing and Intermolecular Interactions: It shows how molecules are arranged in the crystal lattice and identifies non-covalent interactions like hydrogen bonding or π-stacking. sevenstarpharm.com

For analogs of this compound, SCXRD can reveal how the positions of the functional groups influence the crystal packing, which in turn affects the material's bulk properties. Modern diffractometers can perform data collection at low temperatures (e.g., 90 K) to reduce thermal motion and improve the quality of the final structure. sevenstarpharm.com

Crystalline Sponge Method for Microgram Quantities

A significant limitation of traditional SCXRD is the need for a suitable single crystal of the analyte, which can be difficult or impossible to grow, especially for liquids or for substances available only in minute quantities. rigaku.com The crystalline sponge method circumvents this challenge. nih.gov

This innovative technique uses a porous metal-organic framework (MOF) as a crystalline "sponge" or host. rigaku.com The analyte (guest) is introduced to the sponge from a solution, and it diffuses into the pores of the host framework. nih.gov Inside the pores, the guest molecules are held in an ordered arrangement through non-covalent interactions with the host, effectively becoming part of the single crystal system. nih.gov The entire host-guest complex can then be analyzed by SCXRD to determine the structure of the trapped guest molecule. nih.gov

The key steps involve:

Synthesis of the Crystalline Sponge: A porous framework, such as {[(ZnI2)3(tris(4-pyridyl)-1,3,5-triazine)2]·x(solvent)}n, is synthesized. nih.gov

Solvent Exchange: The solvent molecules within the pores are exchanged for a more weakly binding solvent to facilitate guest uptake. nih.gov

Guest Soaking: The sponge crystal is soaked in a solution containing a small amount (as little as a few micrograms) of the analyte. rigaku.comresearchgate.net

SCXRD Analysis: Data is collected on the host-guest crystal to elucidate the structure of the ordered guest molecule. nih.gov

This method is particularly valuable for determining the structure of liquid compounds like many naphthalene derivatives, or for precious samples obtained from complex synthesis or natural product isolation. rigaku.comacs.org

X-Ray Analysis of Liquid Structures

While liquids lack the long-range order of crystals, X-ray diffraction can still provide valuable information about their short-range structure. tandfonline.com When an X-ray beam passes through a liquid sample, it produces a diffuse scattering pattern rather than sharp spots. This pattern arises from the average intermolecular and intramolecular distances within the liquid. tandfonline.com

By applying a Fourier analysis to the angular distribution of the scattered X-ray intensity, a differential radial distribution function (DRDF) can be calculated. tandfonline.com This function reveals the probability of finding neighboring atoms or molecules at certain distances from a central one.

Studies on liquid naphthalene derivatives, such as 1-methylnaphthalene, have successfully used this method to determine:

Mean Intermolecular Distances: The DRDF shows distinct peaks corresponding to the average distances between neighboring molecules. tandfonline.comtandfonline.com

Coordination Spheres: It is possible to identify shells of nearest-neighbors and sometimes second- or third-neighbors, indicating a degree of local ordering. tandfonline.com

Molecular Packing: The data can be used to calculate the packing coefficient, which describes how efficiently the molecules fill the space in the liquid phase. icm.edu.pl For 1-methylnaphthalene, a packing coefficient of 0.64 has been determined. icm.edu.pl

A proposed model for weakly polar monosubstituted naphthalene liquids suggests that the naphthalene rings of adjacent molecules tend to lie in parallel planes, often in an antiparallel arrangement of their dipole moments. icm.edu.pl

Table 2: Mean Intermolecular Distances in Liquid Naphthalene Derivatives at 293 K tandfonline.com
Interaction1-Methylnaphthalene (Å)1-Chloronaphthalene (Å)
Center of Ring to Center of Ring~5.03~5.03
Methyl-Methyl (neighboring molecules)~6.20N/A
Chlorine-Chlorine (neighboring molecules)N/A~6.25

Computational and Theoretical Investigations of 1 Cyano 7 Methylnaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the exploration of molecular properties from first principles. For 1-cyano-7-methylnaphthalene, these methods are used to understand its electronic structure, geometry, and behavior upon electronic excitation.

The electronic ground state represents the most stable electronic configuration of a molecule. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the equilibrium geometry and various electronic properties of this compound.

Calculations reveal the molecule's planar naphthalene (B1677914) core, with the methyl and cyano groups lying in the same plane. The geometry is defined by specific bond lengths, bond angles, and dihedral angles, which are optimized to find the lowest energy structure. The presence of the electron-withdrawing cyano group and the electron-donating methyl group at distant positions on the naphthalene ring system influences the electron density distribution across the molecule. This charge distribution is critical in determining the molecule's dipole moment and its potential for intermolecular interactions.

Table 1: Computed Properties for Naphthalene Derivatives

Property 1-Cyano-4-methylnaphthalene (B1295425) 2-Cyano-7-methylnaphthalene 1-Methylnaphthalene (B46632)
Molecular Formula C₁₂H₉N C₁₂H₉N C₁₁H₁₀
Molar Mass 167.21 g/mol 167.21 g/mol 142.20 g/mol
Monoisotopic Mass 167.0735 u 167.0735 u 142.0783 u
Topological Polar Surface Area 23.8 Ų 23.8 Ų 0 Ų

| XLogP3 | 3.3 | 3.3 | 3.9 |

Note: Data for this compound is not directly available in public databases; values for closely related isomers are provided for comparison. nih.govnih.govnih.gov

Theoretical calculations are crucial for predicting and refining spectroscopic parameters that are essential for the detection and characterization of molecules, particularly in environments like the interstellar medium. Rotational constants (A, B, and C) are directly related to the molecule's principal moments of inertia and are key outputs of geometry optimization calculations.

For related molecules like 1-cyanonaphthalene, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have shown excellent agreement with experimental values, typically within a 0.6% margin of error. arxiv.org Similar accuracy would be expected for this compound. The addition of the methyl group at the 7-position, relative to 1-cyanonaphthalene, alters the mass distribution and therefore shifts the rotational constants. These predicted constants provide a guide for laboratory microwave spectroscopy experiments and astronomical searches. arxiv.org

Understanding the electronically excited states of this compound is important for predicting its photophysical properties, such as absorption and fluorescence. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies and characteristics of the lowest singlet excited states, S1 and S2.

These calculations can determine the vertical excitation energies, corresponding to the absorption of light, and the nature of the electronic transitions (e.g., π → π*). The energy landscape of these excited states, including their geometries and vibrational frequencies, governs the molecule's fluorescence spectrum and quantum yield. The relative energies of the S1 and S2 states are sensitive to the substitution pattern on the naphthalene core, which affects the distribution of molecular orbitals involved in the electronic transitions.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping the complex reaction pathways of aromatic molecules. By modeling reactants, products, and the high-energy transition states that connect them, a detailed, step-by-step understanding of a chemical reaction can be achieved.

For aromatic compounds, reactions such as oxidation and combustion involve numerous steps and short-lived intermediates. nih.gov While specific studies on this compound are limited, reaction pathways can be inferred from detailed models of its parent compound, 1-methylnaphthalene. nih.govresearchgate.net

In the combustion of 1-methylnaphthalene, a key initial step is the abstraction of a hydrogen atom from the methyl group, forming a 1-naphthylmethyl radical. nih.gov This radical can then undergo a series of oxidation and isomerization reactions. nih.gov For this compound, computational analysis would focus on how the cyano group influences the stability of radical intermediates and the energy barriers of key transition states. The electron-withdrawing nature of the nitrile could affect the bond dissociation energy of the methyl C-H bonds and alter the subsequent reaction pathways. Transition state theory is used to locate the saddle points on the potential energy surface that correspond to the energy barrier for each reaction step.

From the computed potential energy surface, crucial thermochemical and kinetic data can be derived. The calculated energies of reactants, transition states, and products allow for the determination of reaction enthalpies (ΔH) and activation energies (Ea).

Molecular Dynamics Simulations (Implicitly supported by mechanistic studies)

While direct molecular dynamics (MD) simulation studies specifically on this compound are not extensively documented in publicly available literature, the principles governing its behavior can be inferred from detailed mechanistic and computational studies of its parent compound, 1-cyanonaphthalene (1-CNN). These studies, often employing methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), shed light on the molecule's stability, reactivity, and photodissociation pathways, which are fundamental aspects explored in MD simulations.

Mechanistic studies reveal that the presence and position of the cyano group significantly influence the electronic properties and intermolecular interactions of the naphthalene system. acs.org For instance, in the context of photodissociation, the cyano-substituted derivatives of naphthalene show a preference for forming hydrogen-bonded structures, which are considered favorable prereactive models. acs.org This suggests that in a simulated environment, the cyano group of this compound would be a primary site for interactions with polar solvents or other reactive species.

Furthermore, investigations into the unimolecular dissociation and radiative cooling of 1-CNN cations provide critical data for parameterizing and interpreting MD simulations. nih.gov Studies have shown that recurrent fluorescence, a process of radiative relaxation via thermally populated electronically excited states, efficiently stabilizes the 1-CNN cation. nih.gov This stabilization is significantly enhanced by Herzberg-Teller vibronic coupling. nih.gov Such findings are crucial for accurately modeling the fate of photoexcited this compound in various environments.

The table below summarizes key computational parameters and findings for cyanonaphthalene derivatives, which serve as a basis for understanding the expected behavior of this compound in molecular dynamics simulations.

Compound/SystemComputational MethodKey Findings
1-Cyanonaphthalene (1-CNN)DFT, TD-DFTInvestigated photoionization pathways and intermolecular bonding with water dimers. acs.org
1-Cyanonaphthalene (1-CNN) CationExperimental and SimulationShowed efficient stabilization through recurrent fluorescence enhanced by vibronic coupling. nih.gov
Deprotonated Cyanonaphthalene AnionsDFT (B3LYP/6-311++G(2d,2p))Calculated vibrational structures and thermochemistry, revealing multiple stable isomers. aip.org
1-Cyanonaphthalene (1-CNN)Not specifiedExplored bimolecular photodissociation via intermolecular Coulombic decay in photoexcited dimers. dntb.gov.uaaip.orgnih.gov

Intermolecular Interaction Modeling (e.g., photo-associated dimers)

The study of intermolecular interactions is critical for understanding the condensed-phase behavior and photochemical reactivity of this compound. Research on the closely related 1-cyanonaphthalene (1-CNN) has demonstrated the formation of photo-associated dimers, which significantly influence its photophysical pathways.

Upon UV photoexcitation, even at energies below the ionization threshold, 1-CNN monomers can form photoexcited dimer units. dntb.gov.uaaip.orgnih.gov These dimers are not simple van der Waals complexes; they can involve the formation of covalent bonds. A key process that occurs within these dimers is Intermolecular Coulombic Decay (ICD), where one photoexcited subunit transfers energy to and ionizes the other. dntb.gov.uaaip.org This bimolecular process leads to extensive fragmentation and the formation of new daughter cations, a pathway that is distinct from the unimolecular photofragmentation typically considered in astrophysical and atmospheric environments. dntb.gov.uaaip.orgnih.gov

The formation of these dimers and their subsequent reactions underscore the importance of non-covalent interactions in directing chemical pathways. nih.gov In the case of cyano-substituted aromatic molecules, the cyano group's electron-withdrawing nature facilitates specific interactions, such as the formation of C≡N⋯H hydrogen bonds. aip.org These interactions are crucial in the initial formation of prereactive complexes that can then lead to dimer formation and subsequent photochemistry. nih.gov

Computational studies have also explored the non-covalent interactions within the 1-cyanonaphthalene monomer itself, providing a basis for understanding its interaction with other molecules. researchgate.net The table below presents data on the interaction energies and key characteristics of intermolecular complexes involving cyanonaphthalene derivatives.

Interacting SystemType of InteractionComputational MethodKey Findings
1-CNN with Water DimerHydrogen Bonding (C≡N⋯H-O) and O-H⋯πDFT-D, TD-DFTH-bonded structures are favorable prereactive models for photodissociation. acs.org
Photoexcited 1-CNN DimerIntermolecular Coulombic Decay (ICD)Not specifiedLeads to bimolecular photodissociation and formation of daughter cations. dntb.gov.uaaip.orgnih.gov
Benzonitrile•+ with Acetylene (B1199291)Non-covalent Prereactive ComplexExperimental and Quantum ChemicalRadiative association is significant, highlighting the role of non-covalent interactions in ion-molecule reactions. nih.gov
Deprotonated 1-CNN AnionsDipole-Bound and Valence Excited StatesQuantum ChemicalPossess electronically excited states with significant oscillator strengths. mdpi.com

Reactivity and Reaction Mechanisms of 1 Cyano 7 Methylnaphthalene

Photochemical Reactions

The interaction of 1-Cyano-7-methylnaphthalene with light induces a variety of complex reactions, ranging from intramolecular rearrangements to fragmentation and environmental transformation. The photochemistry of cyanonaphthalenes, in particular, has been a subject of detailed research.

While specific studies on the intramolecular photocycloaddition of this compound are not prevalent, the general reactivity of the cyanonaphthalene scaffold has been established through intermolecular studies. In the presence of a diene like 1,3-cyclohexadiene, 1-cyanonaphthalene (1-CN) undergoes photochemical cycloaddition upon irradiation. acs.orgacs.org These singlet-state reactions yield primarily [2+2] and [4+4] adducts. acs.orgacs.org The formation of these products is governed by primary and secondary orbital interactions between the excited naphthalene (B1677914) system and the diene. acs.org For the [2+2] adducts, the fusion occurs at the 1,2-position of the cyanonaphthalene, which is consistent with the larger coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-1 and C-2 positions. acs.org These findings suggest that the naphthalene core of this compound is susceptible to cycloaddition reactions under photochemical conditions.

Recent studies have revealed that upon UV photoexcitation, 1-cyanonaphthalene (1-CNN) monomers can form photoexcited dimer units. dntb.gov.uaaip.orgresearchgate.netnih.gov This photodimerization is a critical intermediate step in a more complex photo-fragmentation pathway. aip.orgnih.gov The process involves two photoexcited monomers coming into close proximity, enabling a photoassociation. aip.org This bimolecular interaction is fundamental to the subsequent ionization and dissociation of the molecule, even at photon energies below its ionization potential. aip.orgresearchgate.netnih.gov

In the gas phase, the photofragmentation of cyano-substituted polycyclic aromatic hydrocarbons (PAHs) is well-documented. For small aromatic cyano compounds such as cyanonaphthalene, the dominant fragmentation channels involve the loss of hydrogen cyanide (HCN) or the cyanide radical (CN). aip.org This pathway is often more prevalent than the loss of a hydrogen atom or acetylene (B1199291) (C₂H₂). aip.org The robust triple bond in HCN makes it a stable product in a wide range of chemical reactions. acs.org The photofragmentation of the 1-cyanonaphthalene cation (1-CNN⁺) has been observed experimentally, leading to fragment ions such as those with a mass-to-charge ratio (m/z) of 126. aanda.org This corresponds to the loss of the HCN group from the parent cation.

A significant photodissociation mechanism for 1-cyanonaphthalene involves a bimolecular process driven by Intermolecular Coulombic Decay (ICD). dntb.gov.uaresearchgate.net This phenomenon occurs when molecules are excited by ambient light at densities similar to those in dense molecular clouds. dntb.gov.uaresearchgate.net The process circumvents the high photostability typically observed for PAHs. dntb.gov.uaresearchgate.netnih.gov

The mechanism proceeds through several key steps:

Photoexcitation: Two 1-CNN monomers absorb photons, transitioning to an excited electronic state (S₁ or S₂) even at energies below the ionization threshold. aip.org

Dimer Formation: The two photoexcited monomers associate, forming a photoexcited dimer unit. dntb.gov.uaaip.orgresearchgate.net

Intermolecular Coulombic Decay (ICD): An ultrafast transfer of excitation energy occurs between the two subunits of the dimer. This energy transfer ionizes the neighboring subunit. aip.orgresearchgate.net

Fragmentation: The resulting cation, formed well below the typical ionization potential, is unstable and undergoes molecular rearrangements and fragmentation, forming new daughter cations. dntb.gov.uaaip.orgnih.gov

Table 1: Key Events in the Bimolecular Photodissociation of 1-Cyanonaphthalene via ICD

StepDescriptionKey SpeciesReference
1UV photoexcitation of individual monomers below the ionization potential.Photoexcited 1-CNN Monomers aip.org
2Association of two excited monomers to form a transient dimer.Photoexcited Dimer Unit dntb.gov.uaresearchgate.net
3Energy transfer between the dimer subunits, leading to ionization of one unit.1-CNN Parent Cation (1-CNN⁺) aip.orgresearchgate.net
4Rearrangement and fragmentation of the cation.Daughter Cations (e.g., m/z 128, 142) dntb.gov.uaaip.org

In the environment, naphthalene derivatives adsorbed on atmospheric particulate matter undergo photo-transformation, which is a crucial degradation pathway. nih.gov The photolysis of naphthalene and its derivatives on surfaces like silica, often initiated by UV light (λ > 290 nm), is significantly influenced by the presence of other atmospheric chemicals. researchgate.net

A key initiator of degradation is the hydroxyl radical (•OH), which can be generated from the photolysis of co-adsorbed species like nitrites. researchgate.net The reaction of naphthalene with these radicals leads to a variety of products through hydroxylation, oxidation, and ring-opening reactions. nih.govresearchgate.net

Table 2: Major Products from the Environmental Photo-Transformation of Naphthalene

ProductReaction TypeReference
1,4-NaphthoquinoneOxidation researchgate.net
2-Formyl-cinnamaldehydeRing Cleavage researchgate.net
NitronaphthaleneNitration researchgate.net
PhthalideOxidation / Rearrangement researchgate.net
Hydroxy-nitronitroso-compoundsHydroxylation / Nitration researchgate.net

Organic Reaction Pathways

The non-photochemical reactivity of this compound is primarily characterized by reactions of the aromatic system and the cyano group.

Electrophilic Aromatic Substitution: The naphthalene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609). The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a naphthalenonium ion. youtube.com

Kinetic vs. Thermodynamic Control: Substitution at the 1-position (alpha) is generally faster (kinetically favored) because it proceeds through a more stable carbocation intermediate that retains a complete benzene ring in two of its resonance structures. youtube.comyoutube.com Substitution at the 2-position (beta) is often thermodynamically favored due to reduced steric hindrance in the final product. youtube.com

Directing Effects: In this compound, the reactivity and regioselectivity will be a complex interplay of the activating, ortho-para directing methyl group and the deactivating, meta-directing cyano group.

Reactions of the Cyano Group: The nitrile functional group can undergo several characteristic transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (7-methylnaphthalene-1-carboxylic acid) or an amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine (1-aminomethyl-7-methylnaphthalene) using reducing agents like lithium aluminum hydride (LiAlH₄).

Organometallic Reactions: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis. youtube.com

Hydrolysis Reactions of Nitrile Groups

The nitrile group (-CN) of this compound can undergo hydrolysis to form a carboxylic acid. lumenlearning.comlibretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, and heat, the nitrile is hydrolyzed to a carboxylic acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.org The intermediate amide is subsequently hydrolyzed to yield 7-methylnaphthalene-1-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com

Base-Catalyzed Hydrolysis: With a base like sodium hydroxide (B78521), the nitrile is hydrolyzed upon heating to form the sodium salt of the carboxylic acid and ammonia (B1221849). libretexts.org The strongly nucleophilic hydroxide ion directly attacks the carbon atom of the nitrile group. libretexts.org Subsequent acidification of the reaction mixture is necessary to produce the free 7-methylnaphthalene-1-carboxylic acid. libretexts.orgsavemyexams.com

Table 1: Hydrolysis Reactions of this compound

Reaction Condition Reactants Major Products
Acidic Hydrolysis This compound, H₂O, H⁺ (e.g., HCl) 7-Methylnaphthalene-1-carboxylic acid, NH₄⁺
Basic Hydrolysis This compound, OH⁻ (e.g., NaOH), then H⁺ 7-Methylnaphthalene-1-carboxylic acid, NH₃

Aromatic Substitution Reactions

The naphthalene ring system of this compound is subject to electrophilic aromatic substitution, with the positions of substitution being influenced by the directing effects of the existing cyano and methyl groups. libretexts.org Naphthalene itself is more reactive than benzene towards electrophilic substitution, and substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) due to the greater stability of the carbocation intermediate. libretexts.orgwordpress.com

In this compound, the -CN group is a deactivating, meta-directing group, while the -CH₃ group is an activating, ortho-, para-directing group. libretexts.orgorganicchemistrytutor.com The outcome of an electrophilic substitution reaction will depend on the interplay of these electronic effects and steric factors. stackexchange.com For instance, in nitration or halogenation, the incoming electrophile would be directed by the activating methyl group to the ortho (position 6 or 8) and para (position 5) positions relative to it. However, the deactivating effect of the cyano group will make the ring it is attached to less reactive. wordpress.comlibretexts.org

Radical Reactions and Hydrogen Abstraction

The methyl group of this compound is susceptible to radical reactions, particularly hydrogen abstraction. researchgate.net In combustion processes, for example, radicals like hydroxyl (•OH), hydrogen (•H), and hydroperoxyl (•OOH) can abstract a hydrogen atom from the methyl group to form a resonance-stabilized naphthylmethyl radical. researchgate.netfrontiersin.orgrsc.org The cyano radical (•CN) is also known to participate in hydrogen abstraction reactions. rsc.org The stability of the resulting benzylic-type radical makes the methyl group a primary site for such reactions. rsc.org

This reactivity is harnessed in certain biological and chemical oxidation processes. For example, some microorganisms can initiate the metabolism of methyl-substituted naphthalenes by hydroxylating the methyl group, which is a crucial first step in their degradation pathways. nih.gov

Cycloaddition Chemistry

This compound can participate in cycloaddition reactions, particularly photocycloadditions. When electronically excited, cyanonaphthalenes can react with olefins to form cyclobutane (B1203170) derivatives. acs.org These reactions often proceed through the formation of an exciplex. nih.govacs.org The regiochemistry and stereochemistry of the resulting cycloadducts are influenced by the nature of the olefin and the reaction conditions.

Recent research has also explored intramolecular dearomative [5+4] cycloadditions of naphthalene-derived vinylcyclopropanes, which lead to the formation of complex, medium-sized ring systems. nih.gov While not specific to this compound, this highlights the potential for the naphthalene core to undergo various modes of cycloaddition.

Advanced Research Applications of 1 Cyano 7 Methylnaphthalene and Its Derivatives

Materials Science and Engineering

Design of Tailored Functionalities (e.g., enhanced conductivity, optical properties)

Optical Properties:

A notable application of derivatives related to the 1-cyano-7-methylnaphthalene structure is in the field of liquid crystals. Research into banana-shaped liquid crystals has utilized a 1-substituted naphthalene-2,7-diol core, where the substituent, such as a cyano group, plays a critical role in determining the mesomorphic properties of the resulting material. In these systems, the cyano derivative, a structural analogue, influences the formation of specific liquid crystal phases. For instance, in a series of banana liquid crystals based on a naphthalene-2,7-diol core, the introduction of a cyano group at the 1-position led to the observation of a phase transition between a chiral B2 and a racemic B2 phase, a behavior not seen in the unsubstituted or methyl-substituted counterparts. nih.gov

The synthesis of these functional materials involves a multi-step process. For example, the creation of the cyano-substituted naphthalene-2,7-diol core begins with the protection of the hydroxyl groups of 2,7-dimethoxynaphthalene, followed by formylation to introduce an aldehyde group. This aldehyde is then converted to a nitrile (cyano group) through oximation with hydroxylamine (B1172632) and subsequent dehydration. Finally, deprotection of the methoxy (B1213986) groups yields the desired 1-cyano-naphthalene-2,7-diol. nih.gov This core is then further elaborated to produce the final banana-shaped liquid crystal molecules. The specific properties of these liquid crystals are highly dependent on the nature of the substituent at the 1-position of the naphthalene (B1677914) core.

Substituent at 1-positionObserved Liquid Crystal PhasesReference
HBX, B4 nih.gov
CH3B2 nih.gov
ClB2 nih.gov
CNN, B2 (chiral and racemic) nih.gov

This table illustrates the effect of different substituents on the mesomorphic behavior of banana liquid crystals with a naphthalene-2,7-diol core.

While direct studies on the enhanced conductivity of polymers or materials derived specifically from this compound are not extensively documented in publicly available research, the general class of cyano-substituted aromatic compounds is of significant interest for applications in organic electronics. The cyano group's ability to influence electron affinity and molecular packing can be exploited in the design of materials for organic solar cells and other electronic devices. For instance, in a different context, halogenated methylnaphthalene derivatives have been used as solid additives to optimize the performance of organic solar cells by influencing the molecular packing and charge transport of the active layer components. nih.gov This suggests that functionalized naphthalenes, including cyano-substituted variants, have the potential to be developed into materials with enhanced electronic properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes for Substituted Cyanonaphthalenes

The development of efficient and versatile synthetic methodologies is paramount for the advancement of research into substituted cyanonaphthalenes. While specific novel routes for 1-Cyano-7-methylnaphthalene are not extensively detailed in recent literature, the broader field of organic synthesis points towards several promising future directions. A significant area of future research will involve the development of new catalytic systems for the direct cyanation and methylation of the naphthalene (B1677914) scaffold, aiming for higher yields, regioselectivity, and milder reaction conditions. Furthermore, inspiration can be drawn from methodologies developed for other complex heterocyclic and polycyclic aromatic compounds. For instance, new approaches for synthesizing complex molecules like sapphyrins, which involve the acid-catalyzed condensation of di-unsubstituted a,c-biladienes and dialkylpyrrole-2-carbaldehydes, highlight the kind of innovative strategies that could be adapted for the synthesis of asymmetrically substituted naphthalenes. oregonstate.edu The goal is to create more efficient pathways that avoid multi-step procedures and allow for the introduction of a wide array of functional groups, thereby expanding the library of available cyanonaphthalene derivatives for various applications.

In-Depth Spectroscopic Studies of Excited State Dynamics and Intermolecular Interactions

The photophysical properties of cyanonaphthalenes are a rich area for future investigation, with a particular focus on their excited-state dynamics. The fluorescence excitation and dispersed fluorescence spectra of 1-cyanonaphthalene (1-CNN) and 2-cyanonaphthalene (2-CNN) have been studied in supersonic expansions, revealing details about their first singlet electronic transition. rsc.org In contrast to naphthalene, these studies show that vibronically induced Herzberg-Teller transitions are not as prominent, while Condon-allowed transitions are intense. rsc.org

A key finding for 1-CNN is the shorter fluorescence lifetime of its 0° level compared to higher vibronic levels, suggesting that the intersystem crossing process is favored at this level due to a close-lying triplet state. rsc.org Future research will likely employ advanced time-resolved spectroscopic techniques to further unravel these complex dynamics. The use of time-resolved photoelectron spectroscopy (TRPES) and ultrafast electron diffraction (UED) can provide a more complete picture by directly probing both the electronic and nuclear dynamics on femtosecond timescales. wolfresearchgroup.com These methods, when combined with theoretical calculations, can create "molecular movies" of the internal conversion and other photophysical processes. wolfresearchgroup.com

Future studies will also focus on the influence of intermolecular interactions on the excited-state dynamics. The electron spin dynamics, which are crucial in photochemical processes like intersystem crossing and charge transfer, will be a key area of investigation. rsc.org Understanding how the molecular structure and environment affect these spin dynamics is not only fundamental to photochemistry but also essential for designing new organic molecular materials. rsc.org

Spectroscopic Property Observation for Cyanonaphthalenes Reference
Fluorescence Excitation Intense Condon-allowed transitions are observed. rsc.org
Fluorescence Lifetime (1-CNN) The 0° level exhibits a shorter lifetime relative to higher vibronic levels. rsc.org
Intersystem Crossing (1-CNN) Favored for the 0° level, likely due to a close-lying triplet state. rsc.org
Herzberg-Teller Transitions Do not appear very strongly in the spectra compared to naphthalene. rsc.org

Advanced Computational Modeling of Complex Reaction Environments

To complement experimental studies, advanced computational modeling is poised to play an increasingly critical role in understanding the behavior of this compound. Future research will leverage sophisticated theoretical frameworks to simulate complex reaction environments and predict the outcomes of photochemical and photophysical processes. Techniques such as trajectory surface hopping calculations are already being used to simulate the observables from both spectroscopic and structural measurements, offering a direct view of the nonadiabatic and structural dynamics involved in excited states. wolfresearchgroup.com

Furthermore, computational models are being developed to understand the emergence of molecular complexity in various environments. nih.gov While abstract, these models can mimic the evolution of molecules in different settings and could be applied to predict the behavior of cyanonaphthalenes in complex mixtures or under specific environmental conditions. nih.gov For this compound, this could mean modeling its interactions in solvent matrices, on surfaces, or within the confines of a material lattice, providing insights that are difficult to obtain through experiments alone.

Uncovering New Reactivity Patterns and Catalytic Applications

The electronic properties of the cyano group, an electron-withdrawing moiety, and the methyl group, an electron-donating group, on the naphthalene ring suggest a rich and varied reactivity for this compound. Future research will focus on uncovering new reactivity patterns, potentially leading to novel catalytic applications. The specific substitution pattern may influence the molecule's ability to participate in various organic reactions, such as cycloadditions, cross-coupling reactions, or as a ligand in organometallic catalysis.

The study of electron spin dynamics in related organic molecules has shown that these dynamics are highly dependent on the molecular structure. rsc.org This suggests that the unique electronic landscape of this compound could be harnessed for specific catalytic cycles that are sensitive to the spin state of intermediates. Future work will likely involve systematic studies of its reactivity with a range of reagents and under various conditions to map out its chemical behavior and identify potential catalytic activities.

Expanding Applications in Photonic and Electronic Materials

Substituted naphthalenes and other organic molecules are at the heart of innovations in photonic and electronic materials. mdpi.com The development of new organic semiconductor materials is a key trend, aiming for the next generation of high-speed, low-power electronic devices. mdpi.com The unique photophysical properties of cyanonaphthalenes make them promising candidates for these applications.

One emerging application is in organic solar cells (OSCs). Recent research has demonstrated that halogenated solid additives, including a naphthalene derivative, can selectively interact with the active layer components in OSCs to optimize performance. rsc.org These additives can act as "temporary molecular bridges" to enhance molecular packing, charge transport, and reduce recombination, leading to significant improvements in power conversion efficiency. rsc.org Future research on this compound could explore its potential as a similar performance-enhancing additive or as a core component in the active layer of OSCs. Additionally, the principles of electron spin dynamics in organic molecules are being used to design new materials for applications such as organic light-emitting diodes (OLEDs) and photon upconversion, representing further avenues for the application of cyanonaphthalene derivatives. rsc.org

Potential Application Underlying Principle Reference
Organic Solar Cells (OSCs) Use as a solid additive to optimize molecular packing and charge transport. rsc.org
Organic Light-Emitting Diodes (OLEDs) Design of materials based on the control of electron spin dynamics. rsc.org
Photon Upconversion Application of principles from excited-state electron spin dynamics. rsc.org
High-Speed, Low-Power Electronics Development of novel organic semiconductor materials. mdpi.com

Continued Contributions to Understanding Interstellar Molecular Evolution and Astrochemistry

The study of complex organic molecules like this compound has significant implications for the field of astrochemistry and our understanding of interstellar molecular evolution. The detection of an increasing number of complex organic molecules in interstellar space, some of which are of prebiotic interest, has intensified the quest to understand their origins. nih.gov One of the leading hypotheses is that these molecules form in the interstellar medium (ISM) and are subsequently delivered to planets. nih.gov

Interstellar ices, which form on dust grains in cold, dense regions of space, are considered key sites for the formation of complex organic molecules. astrobiology.com While this compound has not been specifically identified in these environments, the study of its formation pathways and spectral signatures under conditions that mimic those of the ISM is a crucial area for future research. Computational models that simulate the emergence of molecular complexity in interstellar environments can provide valuable insights into how such molecules might form and evolve. nih.gov By contributing to the library of known molecular properties, research on this compound can aid in the interpretation of data from radio astronomy and infrared spectroscopy of interstellar objects, ultimately helping to piece together the puzzle of how the building blocks of life arise in the cosmos.

Q & A

Q. What are the recommended methodologies for synthesizing 1-cyano-7-methylnaphthalene, and how can purity be validated?

Synthesis typically involves Friedel-Crafts alkylation or cyanation reactions using naphthalene derivatives. For purity validation, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy is recommended. Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) should confirm structural integrity, with attention to characteristic peaks for the cyano group (~2200 cm⁻¹ in IR) and methyl substituents. Ensure solvent residues are quantified via headspace GC .

Q. What experimental design considerations are critical for assessing the compound’s acute toxicity in animal models?

Follow OECD Guidelines 423 or 425 for acute oral toxicity, using randomized dose allocation and concealed group assignments to minimize bias . Include control groups, monitor systemic effects (respiratory, hepatic, renal), and use body weight changes as a primary endpoint. Dose-response curves should span subthreshold to lethal ranges, with necropsy and histopathology for organ-specific effects .

Q. How should researchers select appropriate exposure routes (inhalation, oral, dermal) for toxicity studies?

Base route selection on the compound’s physicochemical properties (e.g., volatility for inhalation, logP for dermal absorption). Inhalation studies require aerosol generation and chamber calibration, while oral studies should use gavage or dietary admixing. Dermal protocols must account for skin permeability and occlusion time. Prioritize routes relevant to human exposure scenarios .

Advanced Research Questions

Q. How can contradictory data on metabolic pathways (e.g., cytochrome P450 activation vs. detoxification) be resolved?

Use isotopic labeling (e.g., ¹⁴C-cyano groups) to track metabolites in vitro (microsomal assays) and in vivo (urine/blood analysis). Compare species-specific CYP isoforms (e.g., human CYP2E1 vs. rodent CYP2F2) and employ knockout models to isolate pathways. Conflicting results may arise from differential enzyme expression or competing oxidation/reduction reactions .

Q. What statistical frameworks are optimal for analyzing dose-dependent genotoxicity with conflicting Ames test results?

Apply the Cochran-Armitage trend test to evaluate dose-response relationships. For discordant Ames test data, assess metabolic activation conditions (S9 fraction variability) and strain-specific sensitivities (e.g., TA98 vs. TA100). Confirm findings with comet assays or micronucleus tests to distinguish clastogenic from aneugenic effects .

Q. How can researchers address gaps in environmental fate data (e.g., biodegradation vs. persistence)?

Conduct OECD 301/310 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS to quantify transformation products (e.g., methylnaphthalene derivatives). For photodegradation, employ solar simulators and monitor half-lives. Sediment-water partitioning studies (log Koc) should inform ecosystem risk models .

Methodological Guidance

Q. How to mitigate bias in human observational studies investigating occupational exposure?

Implement the Risk of Bias (RoB) framework from Table C-6 (human studies) and Table C-7 (animal studies). Ensure outcome blinding, adjust for confounders (e.g., smoking status via stratified analysis), and validate exposure metrics (e.g., urinary 1-naphthol as a biomarker). Use PROBAST tools to assess study quality .

Q. What criteria define high-confidence toxicological data for risk assessment?

High-confidence studies (per ATSDR) must satisfy four criteria: randomized dosing, blinded outcome assessment, complete data reporting, and relevance to human exposure scenarios. Moderate confidence allows one missing criterion (e.g., incomplete histopathology). Exclude studies with unverified exposure levels or inadequate controls .

Tables for Key Data

Parameter Recommended Method Reference
Acute Toxicity (LD50)OECD Guideline 423, rodent models
Metabolic Profiling¹⁴C-labeling + LC-MS/MS
Environmental PartitioningOECD 106 (aqueous adsorption)
GenotoxicityAmes test + Comet assay

Research Gaps and Priorities

  • Data Need 1 : Long-term carcinogenicity studies via inhalation (currently limited to oral/dermal routes) .
  • Data Need 2 : Interaction effects with co-pollutants (e.g., PAHs) in mixed-exposure scenarios .
  • Data Need 3 : Epigenetic impacts (DNA methylation) at subchronic exposure levels .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyano-7-methylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Cyano-7-methylnaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.